2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a fluorophenylmethyl group
Preparation Methods
The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves several steps. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction typically requires the presence of a base, such as sodium methoxide (MeONa), in butanol (BuOH) as the solvent . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrrolopyrimidine core .
Chemical Reactions Analysis
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, such as tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and survival . By binding to these targets, the compound can disrupt cellular processes, leading to antiproliferative effects.
Comparison with Similar Compounds
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can be compared with other pyrrolopyrimidine derivatives, such as:
API-1: A promising antiproliferative agent with a similar pyrrolopyrimidine core.
TKI-28: A tyrosine kinase inhibitor with notable biological activity.
CDK4 Inhibitors: Compounds that inhibit cyclin-dependent kinase 4, showing potential in cancer therapy.
The uniqueness of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE lies in its specific structural features, such as the cyclopropyl and fluorophenylmethyl groups, which contribute to its distinct reactivity and biological activity.
Properties
Molecular Formula |
C24H21FN4O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C24H21FN4O2/c25-18-8-6-16(7-9-18)12-26-21(30)14-28-13-20(17-4-2-1-3-5-17)22-23(28)24(31)29(15-27-22)19-10-11-19/h1-9,13,15,19H,10-12,14H2,(H,26,30) |
InChI Key |
RTZBBWUBSYPHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.